(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

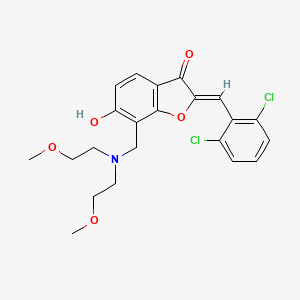

The compound (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (hereafter referred to as the "target compound") is a synthetic benzofuran-3(2H)-one derivative with a complex substitution pattern. Its structure includes:

- A benzofuran-3(2H)-one core with a hydroxyl group at position 5.

- A 2,6-dichlorobenzylidene moiety at position 2, contributing to steric and electronic effects.

- A Z-configuration at the benzylidene double bond, influencing molecular geometry and biological interactions.

Synthesis of such compounds often employs microwave-assisted clay catalysis under solvent-free conditions, as demonstrated in recent methodologies for acyl-arokones . This approach achieves high yields (e.g., 85%) and stereoselectivity, though the target compound’s Z-isomer contrasts with the more common E-isomers formed in similar reactions .

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2NO5/c1-28-10-8-25(9-11-29-2)13-16-19(26)7-6-14-21(27)20(30-22(14)16)12-15-17(23)4-3-5-18(15)24/h3-7,12,26H,8-11,13H2,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOSYNGBIHOJLS-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Dichlorobenzylidene Group: The next step involves the introduction of the 2,6-dichlorobenzylidene group. This is usually done via a condensation reaction between the benzofuran derivative and 2,6-dichlorobenzaldehyde under basic or acidic conditions.

Attachment of the Bis(2-methoxyethyl)amino Group: The final step involves the introduction of the bis(2-methoxyethyl)amino group. This can be achieved through a nucleophilic substitution reaction where the benzofuran derivative reacts with bis(2-methoxyethyl)amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.

Reduction: Reduction reactions can target the dichlorobenzylidene moiety, potentially converting it to a dichlorobenzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Products may include quinone derivatives.

Reduction: Products may include reduced benzyl derivatives.

Substitution: Products may include substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or DNA. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzofuran-3(2H)-one Derivatives

The target compound is compared below with three analogs (Table 1):

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Trends

Key Findings:

- The target compound’s higher LogP (3.2) aligns with its dichloro substitution, suggesting superior lipid membrane penetration compared to analogs.

- Analog C’s charged dimethylammonio group enhances solubility but reduces LogP, limiting its utility in hydrophobic environments.

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran core, which is known for its diverse biological properties. The presence of methoxyethyl groups and a dichlorobenzylidene moiety contributes to its lipophilicity and potential interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against multiple cancer cell lines, indicating potent antiproliferative activity. Compounds with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against cell lines such as MCF-7 and HCT 116 .

The mechanism by which this compound exerts its anticancer effects may involve:

- Tubulin Polymerization Inhibition : Similar benzofuran derivatives have been identified as effective tubulin polymerization inhibitors, disrupting the mitotic spindle formation in cancer cells .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

3. Antioxidant Activity

In addition to anticancer properties, this compound has shown antioxidant capabilities:

- Reactive Oxygen Species (ROS) Scavenging : Studies indicate that this compound can reduce ROS levels in cells, although its efficacy is less than that of established antioxidants like N-acetyl-L-cysteine .

4. Antibacterial Activity

Some derivatives of benzofuran compounds have exhibited antibacterial properties:

- Selectivity Against Gram-positive Bacteria : Compounds structurally related to this compound have shown selective activity against strains such as Enterococcus faecalis .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- A study focusing on a series of benzofuran derivatives found that modifications in the side chains significantly influenced their anticancer potency and selectivity.

- Clinical trials involving compounds with structural similarities to this compound revealed promising results for treating specific cancer types, particularly when combined with other chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

A multi-step synthesis approach is recommended, starting with benzofuranone core formation followed by functionalization. For example, benzylidene introduction via Claisen-Schmidt condensation (e.g., using 2,6-dichlorobenzaldehyde) under basic conditions, as seen in analogous benzofuran-3(2H)-one derivatives . Intermediate characterization should employ LC-MS for purity assessment and FT-IR to track functional groups (e.g., carbonyl at ~1700 cm⁻¹). Key steps like demethylation (e.g., method A using BBr₃ in CH₂Cl₂ ) require monitoring by TLC. Yields can vary (e.g., 22.1% in similar demethylation reactions ), necessitating optimization of reaction time and stoichiometry.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural confirmation requires a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For the Z-isomer, diagnostic NMR signals include downfield shifts for the benzylidene proton (δ ~7.1–7.2 ppm) and the benzofuranone carbonyl carbon (δ ~183 ppm) . HRMS (ESI) should match the theoretical [M-H]⁻ ion (e.g., m/z 285.0405 for a related compound ). 2D NMR (COSY, HSQC) can resolve ambiguities in allylic or aromatic coupling.

Q. What strategies ensure the stability of this compound under different experimental conditions?

Stability studies should evaluate photodegradation (via UV-Vis spectroscopy), thermal decomposition (TGA/DSC), and hydrolytic susceptibility (pH 3–9 buffers). For instance, phenolic -OH groups may oxidize under basic conditions, requiring inert atmospheres (N₂/Ar) during storage. Data from environmental fate studies (e.g., abiotic transformations ) can guide storage protocols (e.g., –20°C in amber vials with desiccants).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies should systematically modify substituents (e.g., replacing 2,6-dichloro groups with other halogens or methoxy groups ) and assess biological activity (e.g., enzyme inhibition assays). Use a factorial design to vary substituent positions and measure effects on potency. For example, compare IC₅₀ values of analogs with differing benzylidene substituents in cancer cell lines, employing ANOVA to identify significant structural contributors .

Q. What methodologies assess the environmental fate and toxicity of this compound?

Follow the INCHEMBIOL framework :

- Abiotic studies : Measure log Kow (octanol-water partitioning) via shake-flask methods and soil adsorption coefficients (Kd) using batch equilibration.

- Biotic studies : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure models (e.g., algal growth inhibition). Metabolite identification via HPLC-QTOF-MS can track biodegradation pathways.

Q. How can contradictions in spectral data during structural elucidation be resolved?

Conflicting NMR/HRMS data may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., CD₃OD for phenolic protons ) and compare experimental HRMS with isotopic patterns. For Z/E isomer ambiguity, NOESY can confirm spatial proximity of benzylidene protons to the benzofuranone core .

Q. What statistical models are appropriate for analyzing pharmacological data?

Randomized block designs (split-plot ANOVA ) account for variables like dosage and exposure time. For multivariate data (e.g., omics studies), apply PCA or PLS-DA to identify metabolite clusters linked to bioactivity. Use Bayesian modeling for dose-response uncertainty analysis.

Training and Methodological Resources

Q. How can researchers gain advanced skills in synthesizing and studying such compounds?

Advanced courses (e.g., CHEM 4206 ) emphasize hands-on training in multi-step synthesis, spectroscopic troubleshooting, and computational modeling (e.g., DFT for predicting spectral properties). Collaborative projects with environmental chemistry labs can provide exposure to fate/toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.